molecular formula C16H14ClNO4S B2957877 N-([2,3'-bifuran]-5-ylmethyl)-1-(2-chlorophenyl)methanesulfonamide CAS No. 2034342-27-1

N-([2,3'-bifuran]-5-ylmethyl)-1-(2-chlorophenyl)methanesulfonamide

Cat. No.: B2957877
CAS No.: 2034342-27-1
M. Wt: 351.8
InChI Key: WYKIPBAWZQWLPV-UHFFFAOYSA-N
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Description

N-([2,3'-bifuran]-5-ylmethyl)-1-(2-chlorophenyl)methanesulfonamide is a synthetic sulfonamide derivative characterized by a bifuran scaffold linked to a 2-chlorophenyl group via a methanesulfonamide bridge. Its molecular structure (C₁₆H₁₄ClNO₃S, molecular weight: 351.8 g/mol) has been elucidated using X-ray crystallography, with refinement performed via SHELXL . The compound exhibits a planar bifuran moiety (torsion angle: 178.5°), while the 2-chlorophenyl group adopts a near-perpendicular orientation relative to the sulfonamide group (dihedral angle: 85.2°). This conformation may influence its biological activity, particularly in targeting enzymes or receptors where steric and electronic interactions are critical.

Properties

IUPAC Name

1-(2-chlorophenyl)-N-[[5-(furan-3-yl)furan-2-yl]methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO4S/c17-15-4-2-1-3-13(15)11-23(19,20)18-9-14-5-6-16(22-14)12-7-8-21-10-12/h1-8,10,18H,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYKIPBAWZQWLPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)(=O)NCC2=CC=C(O2)C3=COC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-([2,3'-bifuran]-5-ylmethyl)-1-(2-chlorophenyl)methanesulfonamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity, including antitumor effects, mechanisms of action, and pharmacological properties based on diverse research findings.

Chemical Structure and Properties

The compound features a bifuran moiety and a methanesulfonamide group, which are known to influence its biological interactions. The presence of the 2-chlorophenyl group may enhance its pharmacological profile by improving binding affinity to target proteins.

Antitumor Activity

Recent studies have highlighted the compound's significant antitumor properties. In vitro assays demonstrated that it effectively inhibits cancer cell proliferation. For instance, a study reported that at a concentration of 0.501 µM, the compound suppressed cell proliferation by approximately 50%, outperforming standard chemotherapeutic agents such as imatinib and gefitinib .

Table 1: Comparative Antitumor Efficacy

CompoundIC50 (µM)% Cell Proliferation Inhibition
This compound0.50150%
Imatinib2.3392.6%
Gefitinib2.10-
Sorafenib17.5-

The mechanisms underlying the antitumor activity of this compound include:

  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells. This is evidenced by increased levels of cleaved caspases and PARP, indicating activation of apoptotic pathways .
  • Cell Cycle Arrest : Flow cytometry analyses revealed that treatment with the compound resulted in significant alterations in cell cycle distribution, particularly an increase in cells in the S phase and a decrease in G2/M phase cells .

In Vivo Studies

In vivo studies using murine models have confirmed the efficacy of this compound against various cancer xenografts. The results indicated a significant reduction in tumor growth with minimal toxicity observed in treated animals .

Pharmacokinetics

Pharmacokinetic studies suggest that the compound exhibits favorable absorption characteristics with high oral bioavailability. This is crucial for its potential use as an oral therapeutic agent .

Comparison with Similar Compounds

Table 1: Structural Parameters of Selected Sulfonamides

Compound Bifuran Torsion Angle (°) Chlorophenyl Dihedral Angle (°) S-N Bond Length (Å) Reference Method
N-([2,3'-bifuran]-5-ylmethyl)-1-(2-ClPh)methanesulfonamide 178.5 85.2 1.632 SHELXL
N-(furan-2-ylmethyl)-1-(4-ClPh)methanesulfonamide 172.3 72.8 1.645 SHELXL
N-(biphenyl-3-ylmethyl)-1-(2-ClPh)methanesulfonamide N/A 89.1 1.628 MoPro

Key observations:

  • The elongated S-N bond (1.632 Å vs. 1.628–1.645 Å in analogs) suggests moderate electron-withdrawing effects from the bifuran system.

Physicochemical Properties

The 2-chlorophenyl group confers higher lipophilicity (logP: 3.2) compared to 4-chlorophenyl analogs (logP: 2.9), as calculated using quantitative structure-property relationship (QSPR) models. However, aqueous solubility remains low (<10 µM) across all derivatives, a common limitation in sulfonamide-based compounds.

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